molecular formula C14H20ClN3O3. C4H4O4 B602036 Racemic Arimoclomol Maleate CAS No. 289893-24-9

Racemic Arimoclomol Maleate

Cat. No.: B602036
CAS No.: 289893-24-9
M. Wt: 313.79 116.07
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Racemic Arimoclomol Maleate is a deuterium-labeled (D10) analog of the heat shock protein co-inducer Arimoclomol, presented as a racemic mixture. This compound is designed specifically for use as a stable isotope-labeled internal standard in quantitative bioanalytical methods. Its primary research application is in Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), where it enables the precise and accurate quantification of Arimoclomol in complex biological matrices during pharmacokinetic, metabolic, and therapeutic drug monitoring studies . The parent drug, Arimoclomol, is a small molecule that amplifies the heat shock response (HSR) and acts as a co-inducer of heat shock proteins (HSPs), particularly HSP70 . It functions by activating transcription factors EB and E3 (TFEB & TFE3), which upregulate the Coordinated Lysosomal Expression and Regulation (CLEAR) network of genes, thereby improving lysosomal function and reducing protein misfolding . This mechanism underpins its approved clinical use for Niemann-Pick disease type C (NPC) and its investigation in conditions like amyotrophic lateral sclerosis (ALS) and GBA-associated Parkinson's disease . Using this racemic, deuterated standard is critical for mitigating matrix effects and correcting for variability in sample preparation and instrument analysis, thereby ensuring the reliability of data generated in preclinical and clinical research settings . The product is offered with high chemical purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

289893-24-9

Molecular Formula

C14H20ClN3O3. C4H4O4

Molecular Weight

313.79 116.07

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

N-[2-Hydroxy-3-(1-piperidinyl)propoxy]-3-Pyridinecarboximidoyl Chloride 1-Oxide (2Z)-2-Butenedioate Maleate

Origin of Product

United States

Mechanistic Investigations of Racemic Arimoclomol Maleate

Modulation of Heat Shock Protein (HSP) Expression

Racemic arimoclomol (B1213184) maleate (B1232345) is recognized as a co-inducer of the heat shock response (HSR). nih.gov This means that under conditions of cellular stress, it amplifies the body's natural protective mechanisms. nih.gov The HSR is a fundamental cellular process that helps to maintain protein homeostasis, particularly when cells are subjected to stressors that can cause proteins to misfold. nih.govnih.gov

Heat Shock Factor 1 (HSF1) Activation and Prolongation

The master regulator of the HSR is Heat Shock Factor 1 (HSF1). plos.org Under normal conditions, HSF1 is kept in an inactive state, often in a complex with heat shock proteins like HSP90. nih.govbiorxiv.org When a cell experiences stress, such as the presence of misfolded proteins, HSF1 is released, trimerizes, and moves to the nucleus to activate the transcription of genes encoding for heat shock proteins. nih.gov

Racemic arimoclomol maleate does not directly activate HSF1 but rather prolongs its activated state. nih.govnih.govresearchgate.net It enhances the binding of HSF1 to heat shock elements (HSEs) in the promoter regions of heat shock genes. nih.govresearchgate.net This prolonged interaction leads to a more robust and sustained production of HSPs, thereby amplifying the cell's capacity to cope with protein misfolding stress. nih.govresearchgate.net Some research suggests that this prolongation may be achieved by augmenting the DNA-binding potential of HSF1 or by influencing its post-translational modifications, such as phosphorylation. nih.govresearchgate.net

Induction of Specific HSPs (e.g., HSP70, HSP90)

A key consequence of the prolonged HSF1 activation by this compound is the increased expression of specific heat shock proteins (HSPs). Notably, the induction of HSP70 and HSP90 has been consistently observed in various experimental models. nih.gov

HSP70 is a crucial chaperone involved in the folding of newly synthesized proteins and the refolding of misfolded or aggregated proteins. nih.gov Studies have shown that treatment with arimoclomol leads to a significant upregulation of HSP70. nih.gov Similarly, HSP90, another critical chaperone involved in the late stages of protein folding and the stabilization of numerous client proteins, is also induced. nih.govplos.org The increased availability of these chaperones enhances the cell's ability to manage and clear misfolded proteins, which is a central aspect of arimoclomol's mechanism.

Induction of Specific HSPs by this compound

Heat Shock ProteinObserved Effect of ArimoclomolReference
HSP70 (HSPA1A)Upregulated expression nih.govnih.govbiorxiv.org
HSP90Increased expression levels nih.gov

Role of HSPs in Protein Folding and Misfolding Prevention

The primary function of the induced HSPs is to maintain protein homeostasis, a process critical for cell survival. nih.gov A multitude of human diseases, often termed protein misfolding diseases, arise from the accumulation of misfolded proteins. nih.govnih.gov HSPs act as the cell's quality control system for proteins. nih.gov

HSP70 and other chaperones recognize and bind to the exposed hydrophobic regions of misfolded proteins, preventing them from aggregating. researchgate.net They then facilitate the refolding of these proteins into their correct three-dimensional structures. If a protein is too damaged to be repaired, the chaperone system can target it for degradation, thereby preventing the accumulation of toxic protein aggregates. nih.gov By boosting the levels of these essential chaperones, this compound enhances the cell's capacity to perform these vital functions, thus mitigating the detrimental effects of protein misfolding. nih.govresearchgate.net

Interplay with Chaperone Systems and Co-chaperones

The cellular chaperone machinery is a complex network of proteins that work in concert. nih.govnih.gov The chaperone system includes not only the primary HSPs but also a variety of co-chaperones that regulate their activity and substrate specificity. nih.gov this compound's action of increasing the core components of this system, like HSP70 and HSP90, has a cascading effect on the entire network. nih.gov

The enhanced levels of HSPs can lead to a more efficient chaperone cycle, involving ATP hydrolysis and the binding and release of client proteins. plos.org This intricate interplay ensures that the cellular environment is equipped to handle an increased load of misfolded proteins, a condition often associated with neurodegenerative diseases and other pathological states. nih.govnih.gov

Impact on Endoplasmic Reticulum Stress and Unfolded Protein Response

The endoplasmic reticulum (ER) is a major site of protein synthesis and folding. frontiersin.org When the capacity of the ER to fold proteins is overwhelmed by an influx of unfolded or misfolded proteins, a state of ER stress ensues. frontiersin.orgfrontiersin.org To cope with this, the cell activates a signaling network known as the Unfolded Protein Response (UPR). nih.govfrontiersin.org

Research has indicated that this compound can potentiate the UPR in addition to the HSR. nih.gov This suggests a broader effect on cellular proteostasis mechanisms than solely acting on the cytosolic heat shock response. The compound's ability to enhance the UPR provides another layer of protection against the accumulation of misfolded proteins, particularly those processed within the ER. nih.gov

Modulation of UPR Branches (IRE1α, PERK, ATF6)

The UPR in mammalian cells is mediated by three main sensor proteins located in the ER membrane: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). frontiersin.orgnih.gov Under normal conditions, these sensors are kept inactive through their association with the ER-resident chaperone BiP (also known as GRP78 or HSPA5). nih.govnih.gov

When unfolded proteins accumulate in the ER, BiP preferentially binds to them, leading to the release and activation of the UPR sensors. nih.gov Each branch of the UPR initiates a distinct signaling cascade aimed at restoring ER homeostasis. frontiersin.orgnih.gov

IRE1α: Upon activation, IRE1α splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. nih.gov

PERK: Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis, thereby reducing the protein load on the ER. nih.gov However, it selectively promotes the translation of certain mRNAs, such as that for ATF4, a transcription factor that induces the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis. nih.gov

ATF6: When released from BiP, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and components of the ERAD machinery. nih.gov

Modulation of UPR Branches by this compound

UPR BranchKey MediatorGeneral FunctionPotential Modulation by ArimoclomolReference
IRE1αXBP1Upregulates ERAD and chaperone genesPotentiated through increased BiP levels and overall enhancement of the cellular stress response nih.govfrontiersin.orgnih.gov
PERKeIF2α, ATF4Reduces global protein synthesis, induces stress response genes
ATF6Cleaved ATF6Upregulates ER chaperones and ERAD components

Regulation of ER-Associated Degradation (ERAD)

This compound indirectly influences the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway by enhancing the cell's protein folding capacity, thereby reducing the burden of misfolded proteins destined for degradation. In conditions of cellular stress where misfolded proteins accumulate in the endoplasmic reticulum (ER), the Unfolded Protein Response (UPR) is activated. nih.govnih.gov Arimoclomol functions as a co-inducer of the heat shock response (HSR), amplifying the production of heat shock proteins (HSPs), particularly members of the HSP70 family like the ER-resident chaperone BiP (Binding immunoglobulin Protein). nih.govnih.govmndassociation.org

This amplification of HSPs enhances the refolding and maturation of proteins that would otherwise be targeted for disposal. nih.govmndassociation.org For instance, in Gaucher disease, many mutations in the GBA1 gene lead to misfolded glucocerebrosidase (GCase) which is typically retained in the ER and eliminated by the ERAD pathway. nih.govnih.govmdpi.com Arimoclomol treatment increases the levels of mature, functional GCase by improving its folding and allowing it to bypass ERAD, facilitating its transport to the lysosome. nih.gov Similarly, in certain mutations causing Niemann-Pick disease type C (NPC), the NPC1 protein is misfolded and prematurely degraded. mdpi.com Arimoclomol helps rescue these misfolded proteins, preventing their destruction via ERAD. nih.gov

The mechanism involves prolonging the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR. nih.govnih.govals.net This leads to increased expression of ER chaperones which are crucial components of the protein quality control system. nih.govnih.gov While arimoclomol does not directly inhibit ERAD components, its potentiation of the HSR and UPR effectively reduces the substrate load on the ERAD machinery by promoting correct protein conformation. nih.govnih.gov

Effects on Protein Trafficking and Quality Control in the ER

This compound plays a significant role in the protein quality control system within the endoplasmic reticulum (ER), ensuring the proper folding, maturation, and trafficking of newly synthesized proteins. nih.govnih.gov The ER quality control (ERQC) system is a complex network of chaperones and enzymes that assists proteins in attaining their correct three-dimensional structure before they are transported to their final destinations, such as the Golgi apparatus and lysosomes. nih.govmdpi.com

Arimoclomol's primary mechanism in this context is the amplification of the heat shock response, which boosts the cellular levels of molecular chaperones, including the crucial ER-resident chaperone BiP/HSP70. nih.govnih.gov These chaperones bind to nascent and misfolded proteins, preventing their aggregation and facilitating their correct folding. nih.govmndassociation.org In several genetic disorders, such as Gaucher disease and Niemann-Pick disease type C (NPC), specific mutations result in proteins (GCase and NPC1, respectively) that are kinetically trapped in misfolded states. nih.govmdpi.com These proteins are often retained within the ER and fail to traffic to the lysosomes where they are needed. nih.govnih.gov

Research has demonstrated that arimoclomol treatment enhances the folding and maturation of these mutant proteins. nih.govnih.gov For example, in fibroblasts from Gaucher disease patients with L444P and N370S mutations, arimoclomol increased the quantity of mature, EndoH-resistant GCase, indicating successful transit from the ER to the Golgi. nih.gov This improved folding and subsequent trafficking restores the correct cellular localization of the enzyme. nih.gov Similarly, for NPC, arimoclomol promotes an increase in the pool of mature NPC1 protein capable of reaching the lysosome. nih.gov By bolstering the ER's folding capacity, arimoclomol ensures that a greater proportion of functional protein passes the stringent ER quality control checkpoints, thereby mitigating the cellular pathology associated with trafficking-deficient proteins. nih.govnih.gov

Influence on Lysosomal Function and Autophagy

This compound exerts a significant influence on lysosomal function and the process of autophagy, primarily through the activation of key transcriptional regulators and subsequent enhancement of the lysosomal system. This multifaceted mechanism helps improve cellular clearance pathways and restore lysosomal homeostasis, which is often compromised in lysosomal storage diseases (LSDs). nih.govnih.govnih.gov

Transcription Factor EB (TFEB) and TFE3 Activation

A pivotal step in arimoclomol's mechanism of action is the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). nih.govnasdaq.com These transcription factors are master regulators of lysosomal biogenesis and autophagy. nih.govnih.gov Under normal cellular conditions, TFEB and TFE3 are phosphorylated by the mTORC1 complex on the lysosomal surface, which leads to their sequestration in the cytoplasm by binding to 14-3-3 proteins. nih.gov

In vitro studies have shown that arimoclomol treatment promotes the translocation of TFEB and TFE3 from the cytosol into the nucleus in various cell types. nih.govnasdaq.com This nuclear translocation is a key initiating event that triggers a cascade of downstream effects to enhance cellular degradative capacity. nih.gov The activation of TFEB and TFE3 by arimoclomol appears to be a crucial part of its therapeutic effect in diseases characterized by lysosomal dysfunction, such as Niemann-Pick disease type C (NPC). nih.govnasdaq.com

Upregulation of Coordinated Lysosomal Expression and Regulation (CLEAR) Genes

Once activated and translocated to the nucleus, TFEB and TFE3 bind to specific promoter sequences known as Coordinated Lysosomal Expression and Regulation (CLEAR) elements. nih.govnih.gov This binding drives the transcription of a network of genes involved in various aspects of lysosomal function and autophagy. nih.govnasdaq.com

Treatment with arimoclomol has been shown to upregulate the expression of numerous CLEAR network genes. nih.govnasdaq.com Chromatin immunoprecipitation (ChIP) assays in human fibroblasts revealed that arimoclomol enhances the binding of TFE3 to the CLEAR promoter regions of genes essential for lysosomal function. zevra.com This leads to increased transcription of these target genes. zevra.com

Table 1: Examples of CLEAR Genes Upregulated by Arimoclomol Treatment

Gene Protein Product Function Reference
NPC1 NPC Intracellular Cholesterol Transporter 1 Cholesterol egress from lysosomes nih.govzevra.com
NPC2 NPC Intracellular Cholesterol Transporter 2 Binds and transports cholesterol to NPC1 zevra.com
GBA Glucocerebrosidase (GCase) Hydrolysis of glucosylceramide zevra.com
GLA Alpha-galactosidase A Hydrolysis of globotriaosylceramide zevra.com
MCOLN1 Mucolipin-1 Lysosomal calcium channel zevra.com
SQSTM1 Sequestosome-1 (p62) Autophagy receptor zevra.com

Enhancement of Lysosomal Enzyme Activity

A direct consequence of arimoclomol's effect on protein folding and lysosomal gene expression is the enhancement of lysosomal enzyme activity. This is particularly relevant for lysosomal storage disorders caused by enzyme deficiencies. nih.govmdpi.com

In studies using fibroblasts from Gaucher disease patients, arimoclomol treatment led to a significant, dose-dependent increase in the residual activity of the mutant GCase enzyme. nih.gov By promoting the correct folding and trafficking of the enzyme, more of it reaches the lysosome in a functional state. nih.govnih.gov Similarly, research on fibroblasts from female Fabry disease patients showed that arimoclomol treatment increased the activity of alpha-galactosidase A (α-GLA). researchgate.net This effect was not observed in male patient cells where the enzyme was almost completely absent, suggesting arimoclomol enhances the function of remaining, albeit mutated, enzyme. researchgate.net

Table 2: Effect of Arimoclomol on GCase Activity in Gaucher Disease Fibroblasts

Cell Line (Genotype) Arimoclomol Concentration (µM) Treatment Duration Fold Change in GCase Activity (vs. Control) Reference

This enhancement of enzyme activity is a critical mechanism by which arimoclomol helps to reduce the accumulation of toxic substrates within the lysosome. nih.govresearchgate.net

Restoration of Lysosomal Membrane Integrity

Arimoclomol contributes to the restoration and maintenance of lysosomal membrane integrity, a function that is often compromised in lysosomal storage diseases due to the buildup of lipids and other substrates. nih.govnih.gov The stability of the lysosomal membrane is critical to prevent the leakage of hydrolytic enzymes into the cytosol, which can trigger cell death pathways. nih.gov

The primary mechanism for this protective effect is mediated by the induction of HSP70. nih.govnih.gov HSP70 has been shown to directly interact with lysosomes, binding with high affinity to bis(monoacylglycero)phosphate (BMP), a unique anionic phospholipid abundant in the internal membranes of late endosomes and lysosomes. nih.govrepec.org This interaction helps to stabilize the lysosomal membrane. nih.gov Furthermore, the binding of HSP70 to BMP-containing membranes can tether enzymes like acid sphingomyelinase to their site of action, protecting them from degradation and enhancing their activity. nih.gov

By amplifying the levels of HSP70, arimoclomol reinforces this natural protective mechanism. nih.gov This HSP70-mediated stabilization of lysosomal membranes helps to prevent lysosomal membrane permeabilization, thereby protecting the cell from lysosomal-dependent cell death and reverting the lysosomal pathology associated with diseases like Niemann-Pick. nih.govnih.gov

Other Proposed Molecular Targets and Pathways

While the primary mechanism of action of this compound is understood to be the amplification of the heat shock response, further mechanistic investigations have explored other potential molecular targets and pathways. These studies aim to provide a more comprehensive understanding of the compound's pharmacological effects.

Kinase Modulation

The direct modulation of kinases by this compound has not been extensively demonstrated in preclinical studies. However, some research points towards indirect effects on kinase-related pathways, primarily as a downstream consequence of its known mechanism of inducing heat shock proteins (HSPs).

In the context of Gaucher disease, a lysosomal storage disorder, neuronal cell death has been linked to the Receptor-Interacting Protein Kinase-3 (RIPK3) pathway. This pathway is regulated by the HSP70 co-chaperone CHIP (Carboxyl terminus of Hsp70-interacting protein). nih.gov By amplifying HSP70 levels, arimoclomol may indirectly influence the RIPK3 pathway, which is involved in necroptotic cell death. nih.gov

Furthermore, proteomic profiling of fibroblasts from patients with Valosin-Containing Protein (VCP)-related myopathy treated with arimoclomol identified an increase in the abundance of several proteins. Among these were interferon-related factors that are linked to the modulation of proteolysis, some of which interact with or activate E3-ubiquitin-protein ligases. nih.gov While not a direct modulation of kinases, this suggests an influence on signaling cascades that can be regulated by kinase activity.

It is important to note that direct kinase binding assays have not identified any significant interactions, suggesting that any influence on kinase signaling pathways is likely a secondary effect of arimoclomol's primary action on the heat shock response.

Off-Target Pharmacology Profiling in Preclinical Assays

To assess the specificity of this compound and identify potential off-target effects, comprehensive pharmacology profiling has been conducted in preclinical assays. These screens are designed to test the compound against a wide range of receptors, enzymes, and transporters.

An off-target pharmacology screen was conducted to identify potential primary and secondary pharmacology targets of arimoclomol. The results of this screening revealed no significant binding to a wide array of molecular targets. The only notable interaction identified was its activity as a serotonin (B10506) 5-HT2B receptor agonist.

Target ClassScreening ResultNotable Interaction
ReceptorsNo significant binding5-HT2B Agonist
EnzymesNo significant bindingNone
TransportersNo significant bindingNone

This table summarizes the findings from off-target pharmacology profiling of this compound in preclinical assays.

Preclinical Efficacy and Pharmacodynamics of Racemic Arimoclomol Maleate

In Vitro Cellular Models of Protein Misfolding Diseases

The preclinical evaluation of racemic arimoclomol (B1213184) maleate (B1232345) has heavily relied on in vitro cellular models that replicate the pathological hallmarks of various protein misfolding diseases. These models provide a controlled environment to study the compound's effect on cellular processes like protein aggregation and cell survival.

Neuronal Cell Models (e.g., SK-N-SH cells, primary motoneurons)

In neuronal cell models, such as the human neuroblastoma cell line SK-N-SH and primary motor neurons, arimoclomol has demonstrated protective effects. nih.gov Studies have shown that arimoclomol can enhance the survival of motor neurons, which are the primary cells affected in amyotrophic lateral sclerosis (ALS). neurology.orgnih.gov For instance, in cultures of motor neurons derived from mouse embryonic stem cells, arimoclomol was found to prolong healthy survival. nih.gov The compound's ability to upregulate HSPs, particularly Hsp70, is believed to be a key factor in its neuroprotective effects in these models. guidetopharmacology.orgnih.gov

Fibroblast Models (e.g., patient-derived fibroblasts)

Fibroblasts derived from patients with protein misfolding diseases have served as valuable tools to study the efficacy of arimoclomol. uni-due.de These cells carry the specific genetic mutations and cellular pathologies of the donor, offering a personalized medicine approach to drug testing. nih.gov In fibroblasts from patients with Gaucher Disease, a lysosomal storage disorder, arimoclomol treatment led to increased levels of the deficient enzyme, glucocerebrosidase (GCase), and improved its maturation and activity. nih.gov Similarly, in fibroblasts from patients with VCP (Valosin-containing protein) disease, arimoclomol treatment enhanced cell proliferation and viability. uni-due.de Studies on fibroblasts from ALS patients have also been used to investigate the effects of compounds that modulate protein clearance pathways. nih.gov

Evaluation of Protein Aggregation and Clearance

A primary focus of in vitro studies has been to assess arimoclomol's impact on the aggregation and clearance of misfolded proteins, a common pathological feature of many neurodegenerative diseases. padiracinnovation.org Arimoclomol has been shown to reduce the aggregation of key pathological proteins such as β-amyloid and α-synuclein, which are implicated in Alzheimer's and Parkinson's disease, respectively. nih.govnih.gov The mechanism is thought to involve the enhancement of the HSR, which boosts the cell's capacity to refold or degrade aggregated proteins. nih.gov Specifically, arimoclomol is believed to potentiate the HSR, leading to increased expression of HSPs that can help clear protein aggregates. nih.govnih.gov It has also been shown to reduce the amount of TDP-43 protein clumps, a hallmark of ALS. alsnewstoday.com

Assessment of Cell Viability and Survival

The assessment of cell viability and survival is a critical endpoint in evaluating the potential therapeutic benefit of arimoclomol in vitro. Assays that measure metabolic activity or the integrity of cell membranes are commonly used to quantify the extent of cytotoxicity and the protective effects of the compound. nih.gov In various cellular models of neurodegenerative diseases, arimoclomol treatment has been associated with increased cell survival. nih.gov For example, in VCP-mutant fibroblasts, arimoclomol treatment reduced cytotoxicity. uni-due.de This pro-survival effect is closely linked to the compound's ability to mitigate proteotoxic stress by enhancing the HSR. nih.gov

In Vivo Animal Models of Neurodegenerative and Protein Misfolding Disorders

Following promising in vitro results, the preclinical evaluation of racemic arimoclomol maleate has been extended to various in vivo animal models of neurodegenerative and protein misfolding disorders. These models, which often involve genetically modified animals expressing disease-causing mutant proteins, allow for the assessment of the compound's effects on disease progression, motor function, and survival in a whole-organism context.

Amyotrophic Lateral Sclerosis (ALS) Models (e.g., SOD1G93A mice, TDP-43 models)

Animal models of ALS have been instrumental in the preclinical testing of arimoclomol. alsnewstoday.commiami-als.org The most widely used is the SOD1G93A transgenic mouse, which expresses a mutant human superoxide (B77818) dismutase 1 (SOD1) gene and recapitulates many features of human ALS. nih.gov

In the SOD1G93A mouse model, treatment with arimoclomol has demonstrated significant therapeutic benefits. Studies have shown that administration of arimoclomol, even after symptom onset, can delay disease progression, improve muscle function, and extend the lifespan of these mice. nih.govmiami-als.org The mechanism underlying these effects is linked to the upregulation of Hsp70 and a corresponding decrease in the number of ubiquitin-positive protein aggregates in the spinal cord. nih.gov

Table 1: Effects of this compound in SOD1G93A Mouse Models of ALS

Outcome MeasureTreatment OnsetResult
Muscle Function Early Symptomatic (75 days)Significantly improved
Muscle Function Late Symptomatic (90 days)Significantly improved
Lifespan Early Symptomatic (75 days)Significantly increased
Lifespan Late Symptomatic (90 days)No significant effect
Hsp70 Expression Not specifiedIncreased
Ubiquitin-positive Aggregates Not specifiedDecreased

More recent research has also explored the effects of arimoclomol in models of TDP-43 proteinopathy, which is a pathological hallmark in the majority of ALS cases. alsnewstoday.combiorxiv.org In a mouse model expressing mutant TDP-43, a combination therapy including arimoclomol was found to mitigate neurodegeneration. biorxiv.org These findings in various animal models have provided a strong rationale for the clinical investigation of arimoclomol in ALS patients.

Niemann-Pick Disease Type C (NPC) Models

This compound has demonstrated significant preclinical efficacy in various models of Niemann-Pick disease type C (NPC), a neurodegenerative lysosomal storage disorder. npuk.orgnpuk.org In murine models of NPC (Npc1-/-), oral administration of arimoclomol has been shown to mitigate a range of neurological symptoms. nih.gov Specifically, treatment with arimoclomol led to improvements in ataxic manifestations and other behavioral deficits. nih.gov

The therapeutic effects of arimoclomol in NPC models are linked to its ability to address the underlying cellular pathology. In fibroblasts derived from NPC patients, arimoclomol treatment resulted in a significant reduction in lysosomal storage and the accumulation of unesterified cholesterol. nih.gov Furthermore, in the Npc1-/- mouse model, treatment with arimoclomol's derivative, bimoclomol, improved myelination in the cerebellum and increased the number of mature oligodendrocytes. nih.gov These findings suggest that by amplifying the heat shock protein (HSP) response, arimoclomol can help clear the lipid accumulation that is characteristic of NPC, thereby alleviating disease-specific pathologies. nih.govnih.gov

The mechanism of action in these models involves the activation of Heat Shock Factor 1 (HSF1), a key regulator of HSP production. nih.gov Studies have shown that the activation of HSF1 is diminished in the brains of Npc1-/- mice, and arimoclomol treatment can reactivate it. nih.gov This reactivation leads to normalized expression of HSP70, which is crucial for the proper folding and trafficking of the NPC1 protein, the protein that is defective in NPC. nih.gov The restoration of HSP70 levels is associated with improved neurological function in these animal models. nih.gov

Table 1: Summary of Preclinical Findings for Arimoclomol in NPC Models

Model Key Findings Reference(s)
Npc1-/- mice Attenuated neurological symptoms, including ataxia. nih.gov
Reactivated HSF1 and normalized HSP70 expression in the brain. nih.gov
Improved cerebellar myelination and increased mature oligodendrocytes (with bimoclomol). nih.gov
NPC patient fibroblasts Reduced lysosomal storage and accumulation of unesterified cholesterol. nih.gov

Retinitis Pigmentosa Models (e.g., P23H rhodopsin transgenic rats)

In preclinical models of retinitis pigmentosa (RP), particularly the P23H rhodopsin transgenic rat model, this compound has shown protective effects against retinal degeneration. nih.gov RP is a group of inherited diseases characterized by the progressive death of photoreceptor cells in the retina. nih.govnih.gov The P23H mutation in the rhodopsin gene, a common cause of autosomal dominant RP, leads to protein misfolding and endoplasmic reticulum (ER) stress. nih.govmdpi.com

Treatment with arimoclomol in P23H transgenic rats enhanced the heat-shock response (HSR) in the retina. nih.gov This was evidenced by increased levels of Hsp70 and Hsp90. researchgate.net The potentiation of the HSR by arimoclomol was associated with a reduction in rhodopsin aggregation, a key pathological feature in this model. researchgate.net

Furthermore, arimoclomol treatment led to the preservation of photoreceptor cells and improved visual responses in these animals. nih.govresearchgate.net Interestingly, the unfolded protein response (UPR), which is also induced in P23H rats, was further enhanced by arimoclomol, suggesting a broader effect on cellular stress responses. nih.gov These findings indicate that pharmacological enhancement of cellular stress responses with arimoclomol may be a viable therapeutic strategy for rhodopsin-related RP. nih.gov

Table 2: Preclinical Efficacy of Arimoclomol in a Retinitis Pigmentosa Model

Model Key Findings Reference(s)
P23H rhodopsin transgenic rats Enhanced the heat-shock response in the retina. nih.gov
Increased levels of Hsp70 and Hsp90. researchgate.net
Reduced rhodopsin aggregation. researchgate.net
Protected photoreceptor cells and improved visual responses. nih.govresearchgate.net
Potentiated the unfolded protein response. nih.gov

Spinal Bulbar Muscular Atrophy Models (e.g., AR100 mice)

This compound has demonstrated therapeutic potential in preclinical models of spinal and bulbar muscular atrophy (SBMA), also known as Kennedy's Disease. oup.comnih.gov SBMA is a progressive neuromuscular disorder caused by a CAG repeat expansion in the androgen receptor (AR) gene, leading to the degeneration of lower motor neurons. nih.govcase.edu

In the AR100 mouse model of SBMA, which expresses the human polyglutamine-expanded AR, oral administration of arimoclomol from the onset of symptoms resulted in significant improvements. oup.com The treatment improved hindlimb muscle force and contractile characteristics. oup.com Furthermore, arimoclomol treatment rescued motor units and, importantly, improved the survival of motor neurons. oup.com

The mechanism underlying these benefits is the upregulation of heat shock proteins. Arimoclomol significantly increased the expression of Hsp70 in the spinal cord and hindlimb muscles of the AR100 mice. oup.com This upregulation is believed to facilitate the refolding and clearance of the toxic, non-native AR protein. oup.com

Table 3: Preclinical Efficacy of Arimoclomol in a Spinal Bulbar Muscular Atrophy Model

Model Key Findings Reference(s)
AR100 mice Improved hindlimb muscle force and contractile characteristics. oup.com
Rescued motor units and improved motor neuron survival. oup.com
Upregulated the expression of Hsp70 in the spinal cord and hindlimb muscles. oup.com

Lysosomal Storage Disease Models (e.g., Gaucher, Fabry, Sandhoff)

This compound has shown promise in preclinical models of several lysosomal storage diseases (LSDs) beyond NPC, including Gaucher disease, Fabry disease, and Sandhoff disease. nih.govnih.gov These disorders are characterized by the accumulation of undegraded macromolecules in lysosomes due to enzyme deficiencies. nih.govbiorxiv.org

In models of Gaucher disease, which is caused by mutations in the GBA gene leading to deficient glucocerebrosidase (GCase) activity, arimoclomol has demonstrated the ability to improve the function of the mutant enzyme. nih.govbiorxiv.orgnih.gov In primary fibroblasts from Gaucher disease patients with various genotypes, including the common L444P and N370S mutations, arimoclomol enhanced the folding, maturation, activity, and correct cellular localization of the mutated GCase. nih.govnih.gov These positive effects were also observed in a human neuronal model of the disease. nih.govnih.gov The ability of arimoclomol to cross the blood-brain barrier makes it a particularly promising candidate for the neuronopathic forms of Gaucher disease. nih.govbiorxiv.orgnih.gov

In a murine model of Sandhoff disease (Hexb-/-), oral administration of arimoclomol recapitulated the beneficial effects of recombinant human HSP70, suggesting that heat shock-based therapies could be effective for this and other LSDs. nih.gov Similarly, in a murine model of Fabry disease (Gla-/-), arimoclomol treatment showed therapeutic potential. nih.gov In fibroblasts from female Fabry disease patients, arimoclomol increased the activity of alpha-galactosidase A (α-GLA), the deficient enzyme in this condition. researchgate.net

Table 4: Preclinical Efficacy of Arimoclomol in Various Lysosomal Storage Disease Models

Disease Model Key Findings Reference(s)
Gaucher Disease (patient fibroblasts and neuronal model) Enhanced folding, maturation, activity, and localization of mutant GCase. nih.govnih.gov
Sandhoff Disease (Hexb-/- mice) Recapitulated the beneficial effects of recombinant human HSP70. nih.gov
Fabry Disease (Gla-/- mice) Showed therapeutic potential. nih.gov
Fabry Disease (female patient fibroblasts) Increased the activity of alpha-galactosidase A (α-GLA). researchgate.net

Other Relevant Preclinical Disease Models (e.g., acute pancreatitis)

The therapeutic potential of this compound extends beyond neurodegenerative and lysosomal storage diseases. Preclinical studies have explored its efficacy in other conditions, such as acute pancreatitis. While the provided search results primarily focus on neurodegenerative and lysosomal disorders, the mechanism of action of arimoclomol, which involves the amplification of the heat shock response, suggests its potential applicability in a broader range of diseases characterized by cellular stress and protein misfolding. nih.govnih.gov The heat shock response is a fundamental cellular defense mechanism, and its enhancement could be beneficial in various pathological states. However, detailed preclinical findings for arimoclomol in acute pancreatitis were not available in the provided search results.

Pharmacodynamic Biomarkers in Preclinical Studies

HSP Expression Levels (mRNA and Protein)

A key pharmacodynamic biomarker in preclinical studies of this compound is the expression level of heat shock proteins (HSPs), particularly HSP70, at both the mRNA and protein levels. nih.govnih.govbiorxiv.org Arimoclomol acts as a co-inducer of the heat shock response, amplifying the production of HSPs in stressed cells. nih.govnih.govnih.gov

In preclinical models of Niemann-Pick Type C (NPC), arimoclomol treatment led to a normalization of Hsp70 expression in the brain of Npc1-/- mice. nih.gov This was linked to the reactivation of Heat Shock Factor 1 (HSF1), the primary transcription factor for HSPs. nih.gov Similarly, in a mouse model of spinal and bulbar muscular atrophy (SBMA), arimoclomol significantly upregulated the expression of Hsp70 in the spinal cord and hindlimb muscles. oup.com

In studies using fibroblasts from Gaucher disease patients, arimoclomol was shown to induce relevant HSPs, including the endoplasmic reticulum-resident HSP70 known as BiP. nih.govbiorxiv.orgnih.gov This induction of HSPs is central to the proposed mechanism of action, where the increased chaperone capacity helps to refold and stabilize mutant proteins, thereby improving their function. nih.govbiorxiv.orgnih.gov

In a retinitis pigmentosa model using P23H transgenic rats, arimoclomol treatment also resulted in elevated levels of both Hsp70 and Hsp90 in the retina. nih.govresearchgate.net

Table 5: Effect of Arimoclomol on HSP Expression in Preclinical Models

Disease Model Tissue/Cell Type Biomarker Effect Reference(s)
Niemann-Pick Type C (Npc1-/- mice) Brain Hsp70 protein Normalized expression nih.gov
Spinal Bulbar Muscular Atrophy (AR100 mice) Spinal Cord, Hindlimb Muscle Hsp70 protein Upregulated expression oup.com
Gaucher Disease (patient fibroblasts) Fibroblasts ER-resident HSP70 (BiP) Induced expression nih.govbiorxiv.orgnih.gov
Retinitis Pigmentosa (P23H transgenic rats) Retina Hsp70 and Hsp90 protein Elevated levels nih.govresearchgate.net

HSF1 Activation Status (e.g., trimerization, phosphorylation)

This compound functions as a co-inducer or amplifier of the cellular heat shock response, a protective pathway governed by the master transcriptional regulator, Heat Shock Factor 1 (HSF1). The activation of HSF1 is a multi-step process. In response to cellular stress, such as the accumulation of misfolded proteins, HSF1 monomers are released from their inhibitory complex with chaperones like Heat Shock Protein 90 (HSP90). This release allows HSF1 to form a homotrimer, a crucial step for its subsequent activity. nih.gov Following trimerization, HSF1 undergoes post-translational modifications, including extensive phosphorylation, and translocates to the nucleus. nih.govnih.gov Once in the nucleus, the activated HSF1 trimer binds to specific DNA sequences known as heat shock elements (HSEs) located in the promoter regions of genes encoding heat shock proteins (HSPs). nih.gov

Preclinical evidence indicates that arimoclomol's primary mechanism is not to induce these initial activation steps directly. Instead, it appears to act at a later stage, potentiating the response to an existing stress signal. Studies suggest that arimoclomol prolongs the binding of the already activated HSF1 trimer to the HSEs. nih.govmdpi.com This extended binding results in a sustained and amplified transcription of target genes, most notably those for HSPs like HSP70.

For instance, in differentiated human SH-SY5Y neuronal cells, arimoclomol acts as a co-inducer, enhancing the Hsp-inducing effects of activators like celastrol (B190767), which promotes HSF1 trimerization. nih.gov This highlights arimoclomol's role in amplifying a pre-existing activation signal rather than initiating one. Furthermore, HSF1 activation itself, marked by phosphorylation at key residues like Serine 326 (pSer326 HSF1), can be deficient in certain disease states. In cellular and animal models of Niemann-Pick disease type C (NPC), a condition characterized by proteotoxic stress, the levels of activated pSer326 HSF1 were found to be significantly reduced compared to healthy controls. nih.gov Treatment with arimoclomol in Npc1 knockout mice helped to normalize the levels of downstream HSP70 in the brain, consistent with its ability to amplify the attenuated HSF1 signal and restore the protective heat shock response. nih.gov

Therefore, arimoclomol's effect on HSF1 status is one of potentiation. It does not directly cause HSF1 trimerization or phosphorylation but rather enhances the transcriptional output of HSF1 that has been activated by endogenous cellular stress, thereby amplifying the cell's own cytoprotective mechanisms.

Lysosomal Marker Expression and Activity

A significant downstream consequence of arimoclomol-mediated amplification of the heat shock response is the enhancement of lysosomal function. This is particularly relevant in lysosomal storage diseases (LSDs) where genetic mutations lead to dysfunctional proteins, impaired lysosomal activity, and the accumulation of toxic substrates. Arimoclomol has been shown in preclinical models to improve several markers of lysosomal health and activity.

In studies of Niemann-Pick disease type C (NPC), a disorder caused by mutations in the NPC1 gene leading to the accumulation of unesterified cholesterol in lysosomes, arimoclomol demonstrated a clear beneficial effect on lysosomal pathways. The mechanism involves the amplification of the heat shock response which, in turn, augments lysosomal function and reduces the lipid burden. nih.govnih.gov Clinical trial results support these preclinical findings, showing that arimoclomol treatment led to changes in pharmacodynamic biomarkers, including HSP70, and a reduction in lipid storage. nih.gov

Further mechanistic studies have shown that arimoclomol can increase the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). These transcription factors are master regulators of lysosomal biogenesis and autophagy. Their activation leads to an increased expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network. This network includes genes essential for lysosomal function, such as NPC1 itself. The upregulation of the CLEAR network helps to enlarge the pool of functional NPC1 protein that can be correctly trafficked to the lysosome, thereby addressing the primary defect in the disease.

The table below summarizes preclinical findings on arimoclomol's effects on lysosomal markers.

Disease ModelCell/System TypeKey Lysosomal Marker(s)Observed Effect of ArimoclomolReference
Niemann-Pick Disease Type C (NPC)NPC patient fibroblastsTFEB/TFE3 nuclear translocation, CLEAR gene expression (including NPC1)Increased TFEB/TFE3 activation and subsequent upregulation of CLEAR network genes. clinicaltrials.gov
Niemann-Pick Disease Type C (NPC)NPC patient fibroblastsLysosomal cholesterol accumulationReduced lipid burden. clinicaltrials.gov
Gaucher Disease (GD)Primary fibroblasts and neuronal-like cells from GD patientsGlucocerebrosidase (GCase) enzyme activity and maturationEnhanced folding, maturation, and enzymatic activity of mutated GCase. nih.gov
Niemann-Pick Disease Type C (NPC)NPC1 knockout miceHSP70 (as a pharmacodynamic marker of target engagement)Restored HSP70 levels in the brain. nih.gov

Measures of Protein Aggregation and Solubility

The primary function of the heat shock response is to maintain protein homeostasis (proteostasis) by managing protein folding, refolding, and degradation. Arimoclomol leverages this system to combat diseases characterized by protein misfolding and aggregation. By amplifying the production of molecular chaperones, particularly HSP70, arimoclomol enhances the cell's capacity to handle aggregation-prone proteins. nih.gov

The induced HSPs, acting as chaperones, can bind to misfolded or mutated proteins, preventing them from forming toxic aggregates and assisting in their proper refolding into a functional conformation. For proteins that are too damaged to be salvaged, these chaperones can facilitate their clearance, often via the ubiquitin-proteasome system. nih.gov

Preclinical studies across various neurodegenerative disease models have validated this mechanism. In models of Gaucher Disease, which is caused by mutations in the GBA gene that destabilize the glucocerebrosidase (GCase) enzyme, arimoclomol was found to induce HSPs like the ER-resident HSP70 (BiP). This induction improved the folding, maturation, and correct cellular localization of the mutated GCase enzyme, thereby increasing its activity. nih.gov Similarly, in models of Amyotrophic Lateral Sclerosis (ALS) involving mutations in superoxide dismutase 1 (SOD1), arimoclomol treatment has been shown to delay disease progression and prevent the aggregation of the mutant SOD1 protein. nih.gov

The table below summarizes key preclinical findings regarding arimoclomol's impact on protein aggregation and solubility.

Disease ModelKey Protein AggregateSystemObserved Effect of ArimoclomolReference
Amyotrophic Lateral Sclerosis (ALS)Mutant SOD1SOD1-G93A transgenic mouseDelayed disease progression and prevented protein aggregation. nih.gov
Gaucher Disease (GD)Mutant Glucocerebrosidase (GCase)Primary cells from GD patientsEnhanced folding and maturation of GCase, reducing misfolding/aggregation. nih.gov
Niemann-Pick Disease Type C (NPC)Misfolded NPC1 proteinNPC patient fibroblastsImproved lysosomal function, indirectly addressing the consequences of misfolded NPC1. clinicaltrials.gov
General Protein Misfolding DisordersGeneric misfolded proteinsCellular modelsImproves cellular chaperone response to protein misfolding. clinicaltrials.gov

Preclinical Pharmacokinetic-Pharmacodynamic (PK-PD) Relationship Modeling

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a critical tool in drug development that establishes a quantitative link between the concentration of a drug in the body over time (pharmacokinetics) and the magnitude of its pharmacological effect (pharmacodynamics). nih.gov This modeling allows for a deeper understanding of the dose-concentration-response relationship, helping to optimize dosing regimens and predict clinical outcomes based on preclinical data.

While specific, detailed preclinical PK-PD models for this compound are not widely published in peer-reviewed literature, the principles of such modeling can be clearly outlined based on its known mechanism of action. A preclinical PK-PD model for arimoclomol would aim to correlate its concentration in plasma and, crucially, in target tissues like the central nervous system, with key pharmacodynamic biomarkers of its activity.

Pharmacokinetic (PK) Component: Preclinical studies would measure the absorption, distribution, metabolism, and excretion (ADME) of arimoclomol in relevant animal models (e.g., mice, rats). This involves determining concentration-time profiles in plasma and target tissues after administration. Arimoclomol is known to cross the blood-brain barrier, so characterizing its concentration in cerebrospinal fluid (CSF) and brain tissue is a vital part of its PK profile. nih.govdrugbank.com

Pharmacodynamic (PD) Component: The PD markers for arimoclomol are directly related to its mechanism of action. Key biomarkers that would be measured in a preclinical setting include:

HSF1 Activation: Levels of phosphorylated HSF1 (pHSF1) in target tissues.

HSP Induction: mRNA and protein levels of HSP70, a primary downstream target. nih.gov

Lysosomal Function: Activity of specific lysosomal enzymes (e.g., GCase in a Gaucher model) or levels of accumulated substrates (e.g., unesterified cholesterol in an NPC model).

PK-PD Model Construction: The goal is to build a mathematical model that describes how changes in arimoclomol concentration (PK) drive changes in these PD biomarkers. For example, a model could link the plasma or brain concentration of arimoclomol to the rate of HSP70 synthesis. Such integrated models, often taking the form of physiologically based pharmacokinetic (PBPK) models, can simulate the drug's effect under different dosing scenarios. frontiersin.orgresearchgate.net This allows researchers to predict the exposure needed to achieve a desired level of target engagement (e.g., a 50% increase in HSP70 levels) and to extrapolate potential therapeutic doses from animal models to humans, supporting the design of first-in-human clinical trials. frontiersin.org

Preclinical Pharmacokinetics of Racemic Arimoclomol Maleate

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Pharmacokinetic studies in several preclinical species have provided insights into the ADME profile of arimoclomol (B1213184).

A critical aspect of arimoclomol's preclinical profile is its ability to cross the blood-brain barrier (BBB). The compound is described as brain penetrant, a characteristic essential for its proposed mechanism of action in neurodegenerative disorders omicsonline.org. Preclinical data from studies in NPC1 knockout mice have demonstrated central nervous system target engagement. This is evidenced by the activation of the heat shock response within the brain and positive effects on relevant disease pathology, which would not be possible without the compound crossing the BBB nih.gov. While specific quantitative tissue-to-plasma ratios are not detailed in the literature, the consistent neuroprotective effects observed in various animal models serve as strong evidence of its distribution into the central nervous system nih.govomicsonline.org.

The metabolism of arimoclomol has been characterized, identifying three primary pathways. The compound is predominantly metabolized through the processes outlined in the table below.

Metabolic PathwayDescription
Glutathionation Conjugation with glutathione, a major cellular antioxidant, to facilitate excretion.
O-glucuronidation Conjugation with glucuronic acid, a common pathway for xenobiotic metabolism, increasing water solubility for elimination.
NO-oxime cleavage Cleavage of the N-O bond in the oxime functional group of the molecule.

These pathways are crucial for the biotransformation and subsequent clearance of the drug from the body.

Detailed pharmacokinetic parameters such as the elimination half-life and clearance rates for racemic arimoclomol maleate (B1232345) in preclinical animal models (mouse, rat, dog) are not consistently available in published literature. While a half-life of approximately four hours has been reported in human studies, direct translational data from preclinical species is limited researchgate.net. The lack of this specific data in the public domain prevents a direct comparison of elimination kinetics across different animal species.

Dose-Exposure Relationships in Preclinical Systems

Preclinical studies have established a relationship between the administered dose of arimoclomol and the resulting systemic exposure. While specific Cmax and AUC data across a range of doses in animals are not publicly detailed, a key study in NPC1 knockout mice provides evidence of a pharmacodynamic response linked to exposure. In this model, the relative reduction of the plasma biomarker Lyso-SM-509 was found to correlate with arimoclomol plasma exposure at months 6 and 12 of the study nih.gov. This finding demonstrates that increasing systemic exposure of arimoclomol leads to a greater biological effect, confirming a positive dose-exposure relationship in a relevant preclinical model nih.gov.

Furthermore, clinical studies in patients with amyotrophic lateral sclerosis (ALS) have reported dose-related increases in serum concentrations and dose-linear pharmacologic exposures, suggesting that exposure increases proportionally with the dose omicsonline.orgresearchgate.netnih.gov. This principle is often consistent across species and supports the preclinical findings of an effective relationship between dose and systemic drug levels.

Synthetic Methodologies and Structure Activity Relationship Sar Studies

Academic Synthetic Routes to Racemic Arimoclomol (B1213184) Maleate (B1232345)

Academic efforts have culminated in efficient synthetic pathways to arimoclomol, providing a foundation for further research and the synthesis of analogues. These routes prioritize stereochemical integrity and yield optimization.

A notable advance in the synthesis of arimoclomol has been the development of a regioselective and enantiospecific route that ensures the correct stereochemistry of the final compound. rsc.org One such efficient chiral synthesis begins with (R)-(−)-glycidyl nosylate, proceeding with complete retention of chiral integrity to produce the enantiopure (R)-(+)-arimoclomol. rsc.orgresearchgate.net This method represents a significant improvement over earlier routes, which may have produced racemic mixtures requiring subsequent resolution. The regioselectivity is critical during the ring-opening of the epoxide precursor, ensuring the nucleophile attacks the desired carbon atom to form the correct constitutional isomer.

The use of chiral precursors is a cornerstone of modern asymmetric synthesis, allowing for the direct formation of a specific enantiomer. In the case of arimoclomol, (R)-(−)-glycidyl derivatives, such as (R)-(−)-glycidyl nosylate, serve as key starting materials. rsc.orgrsc.org This strategy is advantageous as it introduces the desired stereocenter early in the synthetic sequence, which is then preserved throughout the subsequent chemical transformations. This approach avoids the formation of a racemic mixture, thus eliminating the need for challenging and often inefficient chiral separation steps later in the process. google.com The synthesis from these readily available chiral building blocks provides a practical and efficient pathway to enantiopure arimoclomol. researchgate.net

Table 1: Key Steps in an Enantiospecific Synthesis of Arimoclomol
StepReactant(s)Key TransformationSignificance
1(R)-(−)-glycidyl nosylate, Pyridine-3-carboxamidoximeNucleophilic substitutionFormation of the ether linkage with retention of stereochemistry.
2Intermediate from Step 1, Piperidine (B6355638)Regioselective epoxide ring-openingIntroduction of the piperidine moiety at the correct position.
3Intermediate from Step 2, Oxidizing agentN-oxidation of the pyridine (B92270) ringFormation of the pyridine-1-oxide moiety.
4Final intermediate, Chlorinating agentConversion of amidoxime (B1450833) to imidoyl chlorideYields the final arimoclomol structure.

Optimizing reaction conditions is crucial for transitioning a synthetic route from a theoretical concept to a practical laboratory-scale production method. For the synthesis of arimoclomol, challenges such as the formation of byproducts like nitrile hydration products have been identified. researchgate.net To mitigate these issues, reaction parameters including temperature, solvent, and the nature of reagents are carefully controlled. For instance, the use of a weakly basic polymeric resin (Amberlyst A21) has been employed for purification, which can be more efficient and yield a purer product than traditional methods. researchgate.net Such optimizations are vital for ensuring high conversion rates and simplifying the purification process, making the synthesis more amenable to producing the quantities of material required for research purposes. nih.gov

Design and Synthesis of Racemic Arimoclomol Maleate Analogues for SAR

The development of efficient synthetic routes, particularly those that are modular in nature, facilitates the creation of analogues for structure-activity relationship (SAR) studies. rsc.org By systematically modifying different parts of the arimoclomol scaffold—such as the piperidine ring, the pyridine-1-oxide core, or the linker chain—researchers can probe the importance of each component for biological activity. For example, analogues with different heterocyclic rings replacing piperidine could be synthesized to investigate the role of basicity and lipophilicity in that region of the molecule. Similarly, substitutions on the pyridine ring could elucidate the electronic requirements for interaction with its biological target. The synthetic method starting from chiral glycidyl (B131873) derivatives is well-suited for this purpose, as it allows for variations to be introduced to generate a library of related compounds for biological evaluation. rsc.org

Elucidation of Key Structural Features for Biological Activity

Arimoclomol's biological activity as a co-inducer of heat shock proteins (HSPs), particularly HSP70, is intrinsically linked to its specific chemical structure. nih.govsigmaaldrich.com Several structural features are considered critical for its mechanism of action:

The Hydroxypropoxy Linker: The (R)-2-hydroxypropyl chain connecting the piperidine and the pyridine-1-oxide imidoyl chloride moieties is crucial. The hydroxyl group and the specific stereochemistry at this position are believed to be important for molecular recognition and binding.

The Pyridine-1-oxide Imidoyl Chloride Group: This functional group is a key part of the molecule's pharmacophore. The N-oxide and the imidoyl chloride are believed to be involved in the molecular interactions that lead to the amplification of the heat shock response. guidetopharmacology.org

Impact of Stereochemistry on Activity

Stereochemistry plays a paramount role in the biological activity of many pharmaceutical compounds, and arimoclomol is a clear example. nih.govmdpi.com Arimoclomol is the specific (R)-enantiomer of the N-[[2-hydroxy-3-(1-piperidinyl)propoxy]pyridine-1-oxide-3-carboximidoyl chloride base. rsc.orggoogle.com Its racemate is known as bimoclomol. The biological activity, particularly the induction of the heat shock response, is predominantly associated with the (R)-configuration. This stereoselectivity implies that the biological target, likely involving the Heat Shock Factor 1 (HSF1) pathway, has a chiral binding pocket that preferentially recognizes the (R)-enantiomer over the (S)-enantiomer. guidetopharmacology.org Consequently, synthetic strategies that produce the enantiomerically pure (R)-arimoclomol are critical for ensuring therapeutic efficacy. rsc.orgresearchgate.net The difference in activity between enantiomers underscores the importance of three-dimensional structure in drug-receptor interactions. mdpi.com

Table 2: Structure-Activity Relationship (SAR) Summary for Arimoclomol
Structural FeatureObservation/HypothesisImpact on Activity
StereocenterThe (R)-enantiomer (arimoclomol) is significantly more active than the (S)-enantiomer.Crucial for target binding and efficacy.
Hydroxyl GroupLikely forms key hydrogen bonds with the biological target.Essential for molecular recognition.
Pyridine-1-oxideContributes to the electronic properties and potential interactions of the pharmacophore.Important for the induction of the heat shock response.
Piperidine RingAffects solubility, basicity, and overall pharmacokinetic properties.Influences bioavailability and distribution, including CNS penetration.

Advanced Analytical Methodologies for Research Applications

Methods for Quantifying Racemic Arimoclomol (B1213184) Maleate (B1232345) in Biological Matrices (Preclinical)

To understand the pharmacokinetics of racemic arimoclomol maleate in preclinical research, robust and sensitive bioanalytical methods are required to quantify the compound in complex biological matrices such as plasma and brain tissue. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold-standard technique for this purpose due to its high selectivity, sensitivity, and speed.

A typical LC-MS/MS method for a small molecule like arimoclomol involves several key steps. First, the compound and an internal standard are extracted from the biological matrix, commonly via protein precipitation or liquid-liquid extraction. The extract is then injected into a high-performance liquid chromatography (HPLC) system, where the analyte is separated from other matrix components on a reversed-phase column. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This detection method provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

While a specific validated method for this compound is not detailed in publicly available literature, a representative LC-MS/MS method for a small molecule in preclinical plasma and brain tissue would have the following characteristics.

ParameterPlasma MatrixBrain Homogenate Matrix
InstrumentationHPLC coupled with Triple Quadrupole Mass SpectrometerHPLC coupled with Triple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Chromatography ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile PhaseGradient of aqueous formic acid and acetonitrileGradient of aqueous formic acid and acetonitrile
Detection ModeMultiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Linear Range (Illustrative)0.5 - 1000 ng/mL1 - 2000 pmol/g
Lower Limit of Quantification (LLOQ)0.5 ng/mL1 pmol/g
Accuracy & Precision (%CV)<15%<15%

Techniques for Assessing Protein Folding and Aggregation in Research Studies

Arimoclomol's mechanism of action is intrinsically linked to improving protein folding and preventing aggregation. nih.gov Several biophysical and cell-based assays are employed in research to quantify these effects.

Thioflavin T (ThT) Fluorescence Assay : This is a widely used method to monitor the formation of amyloid-like fibrils. nih.gov Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid aggregates. nih.gov In studies involving arimoclomol, this assay can be used to measure the kinetics of aggregation of disease-relevant proteins, such as mutant Superoxide (B77818) Dismutase 1 (SOD1), in the presence and absence of the compound. A reduction in ThT fluorescence intensity or a delay in the aggregation lag phase would indicate an inhibitory effect of arimoclomol on fibril formation. mdpi.com

Filter Retardation Assay : This technique is used to detect and quantify insoluble protein aggregates. nih.gov Cell or tissue lysates are passed through a cellulose (B213188) acetate (B1210297) membrane that retains large, SDS-resistant aggregates while allowing soluble proteins to pass through. nih.govresearchgate.net The retained aggregates can then be quantified using specific antibodies, for example, against ubiquitin or the aggregating protein itself (e.g., SOD1). nih.gov Studies have shown that treatment with arimoclomol leads to a decrease in the number of ubiquitin-positive aggregates in the spinal cord of a mouse model of Amyotrophic Lateral Sclerosis (ALS), demonstrating its efficacy in preventing protein aggregation in vivo. nih.gov

TechniquePrincipleApplication in Arimoclomol ResearchExample Finding
Thioflavin T (ThT) AssayFluorescent dye binds to amyloid β-sheets, showing increased fluorescence.Quantifying the kinetics of mutant SOD1 aggregation inhibition.Arimoclomol delays the onset and reduces the extent of SOD1 fibrillization.
Filter Retardation AssaySDS-insoluble aggregates are retained on a filter membrane and detected by immunoblotting. researchgate.netMeasuring the reduction of insoluble protein aggregates in cells or tissues.Reduced ubiquitin-positive aggregates in spinal cords of arimoclomol-treated SOD1G93A mice. nih.gov

Omics-based Approaches (e.g., Proteomics, Transcriptomics) for Mechanistic Insights

Omics technologies provide a global, unbiased view of molecular changes within a biological system, making them invaluable for elucidating the complex mechanism of action of drugs like arimoclomol. nih.gov

Transcriptomics : This approach involves the large-scale study of gene expression through the analysis of the transcriptome (all RNA molecules). Using techniques like RNA-sequencing (RNA-Seq), researchers can identify which genes are upregulated or downregulated in response to arimoclomol treatment. For arimoclomol, transcriptomic analyses have been crucial in showing its effect on the Coordinated Lysosomal Expression and Regulation (CLEAR) gene network. nih.govresearchgate.net Arimoclomol treatment leads to the nuclear translocation of transcription factors like TFEB and TFE3, which in turn upregulates the expression of CLEAR genes essential for lysosomal function and autophagy. nih.gov

Proteomics : Proteomics is the large-scale study of proteins, the functional workhorses of the cell. Techniques such as mass spectrometry-based proteomics can quantify changes in the levels of thousands of proteins simultaneously. In the context of arimoclomol research, proteomics can confirm the upregulation of key proteins downstream of gene expression changes, such as Heat Shock Protein 70 (Hsp70). nih.gov Furthermore, proteomics can identify broader changes in cellular pathways affected by arimoclomol, providing a comprehensive understanding of its effects on cellular proteostasis. nih.gov

High-Throughput Screening (HTS) Assays for Target Engagement

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that interact with a specific biological target. While arimoclomol is already identified, similar HTS assays are fundamental to discovering new molecules with a similar mechanism of action and for characterizing target engagement.

Arimoclomol's primary mechanism involves the potentiation of the Heat Shock Response (HSR) by prolonging the activation of Heat Shock Factor 1 (HSF1). guidetopharmacology.org HTS assays for this target typically rely on reporter gene systems. For example, a stable cell line can be engineered to contain a luciferase or fluorescent protein gene under the control of a promoter with multiple Heat Shock Elements (HSEs). nih.gov

HSE-Reporter Assay : In this assay, cells are treated with compounds from a chemical library. If a compound activates the HSF1 pathway, HSF1 will bind to the HSEs and drive the expression of the reporter gene. The resulting light output or fluorescence can be measured on a microplate reader, allowing for the rapid screening of thousands of compounds. nih.gov Arimoclomol would be identified as a "co-inducer" in this system, showing a significant increase in reporter activity, particularly in the presence of a mild cellular stressor. nih.gov Such assays are robust and can be adapted to a 384-well format, with a Z' factor (a measure of assay quality) often exceeding 0.5, indicating a reliable screening window. nih.gov

Imaging Techniques for Cellular Localization and Biological Effects

Microscopy and advanced imaging techniques are essential for visualizing the subcellular effects of arimoclomol, providing spatial and temporal information that complements biochemical data.

Fluorescence Microscopy and High-Content Imaging : These techniques use fluorescent probes to visualize specific cellular components. For instance, to study arimoclomol's effect on lysosomal function in Niemann-Pick disease type C (NPC), cells can be stained with filipin (B1216100), a fluorescent compound that binds to the accumulated unesterified cholesterol in lysosomes. A reduction in filipin staining after arimoclomol treatment provides visual confirmation of the drug's efficacy in clearing lipid storage. nih.gov Furthermore, immunofluorescence can be used to visualize the localization of key proteins. For example, staining for the transcription factor TFEB can show its translocation from the cytoplasm to the nucleus upon arimoclomol treatment, a key step in its mechanism of action. nih.gov High-content imaging combines automated fluorescence microscopy with sophisticated image analysis to quantify these cellular changes across many cells in a high-throughput manner. researchgate.net

Immunohistochemistry : In preclinical animal models, immunohistochemistry on tissue sections (e.g., spinal cord or retina) can be used to visualize the in vivo effects of arimoclomol. For example, staining for markers of protein aggregation (like ubiquitin) or specific heat shock proteins (like Hsp70) can demonstrate the compound's ability to reduce pathology and engage its target in the affected tissues. nih.govnih.gov

Translational Research Frameworks and Preclinical Hypotheses

Bridging Preclinical Findings to Potential Therapeutic Strategies

Racemic arimoclomol (B1213184) maleate's therapeutic potential is rooted in its ability to amplify the cellular heat shock response (HSR), a primary defense mechanism against cellular stress and protein misfolding. patsnap.commndassociation.orgnih.gov Preclinical research has consistently demonstrated its neuroprotective properties across various models of neurodegenerative diseases characterized by protein aggregation. alzdiscovery.orgnih.gov This has formed the basis for its translation into clinical investigation for conditions such as Amyotrophic Lateral Sclerosis (ALS) and Niemann-Pick disease type C (NPC). alzdiscovery.orgnih.gov

The core therapeutic strategy revolves around arimoclomol's function as a co-inducer of heat shock proteins (HSPs). biorxiv.org Unlike direct inducers, arimoclomol prolongs the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR. This leads to an amplified production of HSPs, particularly HSP70, in cells already under stress. drugbank.comnih.gov These molecular chaperones play a critical role in refolding misfolded proteins, preventing their aggregation, and facilitating their degradation if they are beyond repair. patsnap.combiorxiv.org

In preclinical models of ALS, specifically in mice overexpressing a mutant superoxide (B77818) dismutase-1 (SOD1 G93A), treatment with arimoclomol resulted in a significant delay in disease progression, improved motor neuron survival, and a 22% increase in lifespan. nih.govresearchgate.net Similarly, in a rat model of retinitis pigmentosa, arimoclomol preserved retinal function and photoreceptor survival by potentiating both the HSR and the unfolded protein response (UPR). nih.gov The therapeutic hypothesis is that by bolstering these natural cellular defense mechanisms, arimoclomol can mitigate the proteotoxicity that is a common pathological hallmark of many neurodegenerative diseases. nih.govpadiracinnovation.org This approach targets the underlying cellular dysfunction rather than just the symptoms of the disease. patsnap.com

Preclinical studies have also explored arimoclomol's potential in models of Parkinson's disease, Huntington's disease, and Alzheimer's disease, suggesting a broad applicability for conditions involving aberrant protein folding. alzdiscovery.orgmichaeljfox.org The ability of arimoclomol to cross the blood-brain barrier is a crucial pharmacological feature that enables its action within the central nervous system, a key requirement for treating these disorders. mndassociation.orgmiami-als.org The translation from these robust preclinical findings has led to numerous clinical trials aiming to validate this therapeutic strategy in human populations. patsnap.comspringer.com

Table 1: Summary of Key Preclinical Findings for Arimoclomol

Disease ModelKey FindingsReference
Amyotrophic Lateral Sclerosis (ALS) - SOD1G93A MouseDelayed disease progression, improved motor neuron survival, 22% increase in lifespan. nih.govresearchgate.net
Retinitis Pigmentosa (P23H rat)Preserved retinal function, improved photoreceptor outer segment structure, reduced rhodopsin aggregation. nih.gov
Niemann-Pick Type C (NPC) - NPC1 knockout mouseCentral nervous system target engagement, activation of the heat shock response in the brain. nih.gov
Tau Toxicity (C. elegans)Significantly improved motility and extended lifespan. alzdiscovery.org

Identification and Validation of Preclinical Biomarkers for Disease Progression and Therapeutic Response

The development of arimoclomol has been guided by the identification and validation of biomarkers to monitor disease progression and measure therapeutic response. miami-als.org In the context of translational research, biomarkers are crucial for demonstrating target engagement and providing early indications of efficacy.

A key pharmacodynamic biomarker for arimoclomol is Heat Shock Protein 70 (HSP70). nih.gov As arimoclomol's mechanism of action involves the upregulation of HSPs, measuring HSP70 levels serves as a direct indicator of the drug's biological activity. drugbank.com In a clinical trial for Niemann-Pick disease type C (NPC), a significant increase from baseline in HSP70 levels was observed in the arimoclomol-treated group after 12 months, confirming target engagement in patients. alzdiscovery.orgnih.gov

For NPC, a rare lysosomal storage disorder, specific disease-related biomarkers have been crucial. fda.gov Plasma Lyso-SM-509 (also known as lysosphingomyelin-509) has emerged as a significant biomarker. nih.gov Elevated levels of Lyso-SM-509 correlate with disease severity in NPC. nih.gov Clinical trial results demonstrated that treatment with arimoclomol led to a significant reduction in plasma Lyso-SM-509 levels compared to placebo, and this reduction correlated with arimoclomol exposure. nih.gov This finding supports the hypothesis that by amplifying the HSR, arimoclomol helps restore lysosomal function and reduce the accumulation of pathogenic lipids. nih.gov Other lipid-related biomarkers investigated include cholestane-3β,5α,6β-triol and unesterified cholesterol in peripheral blood mononuclear cells. nih.gov

In addition to molecular biomarkers, clinical rating scales are used to assess disease progression. The 5-domain NPC Clinical Severity Scale (NPCCSS) was a primary endpoint in clinical trials, designed to measure disease progression across key areas affected by NPC. firstwordpharma.comresearchgate.net While challenges in the interpretation of this scale were noted by regulatory agencies, subsequent analyses led to a rescored 4-domain NPCCSS (R4DNPCCSS) which demonstrated that arimoclomol significantly slowed disease progression. firstwordpharma.comnih.gov The validation of such clinical biomarkers is essential for accurately capturing the therapeutic benefit in slowly progressing, heterogeneous diseases.

Table 2: Preclinical and Clinical Biomarkers for Arimoclomol

BiomarkerTypeRelevanceKey Findings
Heat Shock Protein 70 (HSP70)PharmacodynamicIndicates target engagement and biological activity of arimoclomol.Significantly increased in patients treated with arimoclomol. alzdiscovery.orgnih.gov
Lyso-SM-509Disease-related (NPC)Correlates with NPC disease severity and lysosomal dysfunction.Significantly reduced in plasma of arimoclomol-treated NPC patients. nih.gov
5-domain NPC Clinical Severity Scale (NPCCSS)Clinical Outcome AssessmentMeasures overall disease progression and severity in NPC.Arimoclomol treatment led to a 65% reduction in annual disease progression. nih.govresearchgate.net
Rescored 4-domain NPCCSS (R4DNPCCSS)Clinical Outcome AssessmentA refined measure of disease progression in NPC.Confirmed that arimoclomol significantly slowed disease progression versus placebo. nih.gov

Theoretical Considerations for Modulating Cellular Stress Responses

The therapeutic rationale for racemic arimoclomol maleate (B1232345) is based on the theoretical principle that modulating endogenous cellular stress responses can be a protective strategy against diseases driven by protein misfolding and aggregation. patsnap.combiorxiv.org The primary pathway targeted by arimoclomol is the heat shock response (HSR). mndassociation.orgnih.gov

The central theory is that arimoclomol acts as a "co-inducer" or amplifier of the HSR. alzdiscovery.org It is not believed to induce stress on cells directly. drugbank.com Instead, it functions in cells that are already experiencing stress, such as proteotoxic stress from misfolded proteins. mndassociation.orgnomisfoundation.ch In these stressed cells, arimoclomol is thought to stabilize the interaction between the activated Heat Shock Factor 1 (HSF1) and its corresponding Heat Shock Elements (HSEs) in the promoter regions of heat shock genes. biorxiv.orgdrugbank.com This prolonged interaction leads to a more robust and sustained transcription of heat shock proteins, including HSP70 and HSP90. nih.gov

By amplifying this natural, protective response, arimoclomol aims to re-establish protein homeostasis, or proteostasis. patsnap.com The induced HSPs act as molecular chaperones that can:

Assist in the correct folding of newly synthesized or damaged proteins. drugbank.com

Prevent the aggregation of misfolded proteins, which are a pathological hallmark of many neurodegenerative disorders. nih.govpadiracinnovation.org

Facilitate the degradation of proteins that are irreversibly damaged. mndassociation.org

Improve lysosomal function and stabilize lysosomal membranes. nih.govdrugbank.com

Furthermore, preclinical evidence suggests that arimoclomol's modulation of cellular stress responses may not be limited to the HSR. In a model of retinitis pigmentosa, arimoclomol was shown to potentiate the Unfolded Protein Response (UPR) in addition to the HSR. nih.gov The UPR is another crucial stress response pathway that deals with the accumulation of misfolded proteins specifically within the endoplasmic reticulum. The ability to enhance multiple, complementary stress response pathways could provide a more comprehensive cytoprotective effect.

This strategy of amplifying a pre-existing stress response is considered a nuanced approach. It avoids the potentially detrimental effects of globally inducing HSPs in healthy, unstressed cells, focusing the therapeutic action where it is most needed. This targeted modulation is a key theoretical advantage in developing treatments for chronic neurodegenerative diseases. nih.govbiorxiv.org

Comparative Preclinical Research and Combination Studies

Comparison of Racemic Arimoclomol (B1213184) Maleate (B1232345) with Other Chaperone Modulators or HSP Inducers

Racemic arimoclomol maleate is classified as a Heat Shock Protein (HSP) co-inducer. Its mechanism of action distinguishes it from many other HSP-inducing agents. Arimoclomol functions by prolonging the activation of Heat Shock Factor-1 (HSF1), the primary transcription factor for HSPs, specifically when a cell is already under stress. This allows for an amplified and sustained heat shock response. In contrast to direct HSP inducers that can themselves induce a stress response, arimoclomol acts as an amplifier in cells that are already stressed, which may offer a more targeted therapeutic effect.

Preclinical research has compared this compound with its predecessor, bimoclomol, as well as other types of HSP inducers.

Comparison with Bimoclomol : Arimoclomol was developed as a pharmacologically superior derivative of bimoclomol. nih.gov Both are hydroxylamine (B1172632) compounds that amplify the heat shock response. Current time information in Jakarta, ID. However, arimoclomol possesses a half-life that is four times longer than that of bimoclomol, a key factor that led to the stagnation of bimoclomol's development in favor of arimoclomol. nih.gov In preclinical models, arimoclomol's effects have been shown to be more pronounced compared to those of bimoclomol. nih.gov

Comparison with Stress-Inducing HSP Inducers : Unlike agents such as Vorinostat (SAHA) or the proteasome inhibitor bortezomib, which induce HSPs by creating cellular stress, arimoclomol does not initiate the stress response itself. Current time information in Jakarta, ID. It acts as a co-inducer, enhancing the production of HSPs, particularly HSP70, only in the presence of an existing stressor. Current time information in Jakarta, ID. This targeted action is due to its ability to stabilize the interaction between activated HSF1 and Heat Shock Elements (HSEs) in the promoter regions of heat shock genes. nih.govCurrent time information in Jakarta, ID.

Interaction with Other Inducers : Preclinical studies have also explored the co-application of arimoclomol with other compounds. For instance, the combined application of celastrol (B190767) and arimoclomol was found to induce higher levels of HSPs compared to the effect of heat shock paired with arimoclomol alone, suggesting a potential for additive or synergistic activity in HSP induction. biorxiv.org

CompoundMechanism of ActionKey Differentiating Features from ArimoclomolReference
BimoclomolHSP Co-inducer (prolongs HSF1 activation)Shorter half-life (4x shorter); Less pronounced effects in preclinical models. nih.gov
Vorinostat (SAHA) / BortezomibDirect HSP Inducers (via cellular stress)Induce HSPs by causing cellular stress, whereas arimoclomol only amplifies the response in already stressed cells. Current time information in Jakarta, ID.
CelastrolHSP InducerCo-application with arimoclomol results in higher HSP levels than heat shock plus arimoclomol, indicating a different or complementary mechanism. biorxiv.org

Synergistic Effects of this compound with Other Therapeutic Agents in Preclinical Models

Preclinical evidence and supportive clinical findings suggest that this compound may exert synergistic or additive effects when combined with other therapeutic agents. This potential is rooted in its mechanism of amplifying the cell's natural stress response, which can complement the action of drugs targeting different pathological pathways.

One notable example comes from research into Niemann-Pick disease type C (NPC). While clinical trial data is outside the scope of this preclinical summary, observations from these trials were informed by and consistent with preclinical findings. biorxiv.org In NPC1 knockout mouse models, arimoclomol demonstrated central nervous system target engagement through the activation of the heat shock response. biorxiv.org This mechanism, which helps improve lysosomal function and reduce lipid accumulation, provides a rationale for its use in combination with other agents. biorxiv.org In clinical trials for NPC, the greatest therapeutic effect was observed in patients who received arimoclomol in combination with miglustat, suggesting a potential additive or synergistic interaction, although the trial was not specifically designed to assess this. biorxiv.org

Significant synergistic effects have been observed in preclinical models when this compound is combined with lysine (B10760008) deacetylase inhibitors, commonly known as histone deacetylase (HDAC) inhibitors. These studies, primarily in models of amyotrophic lateral sclerosis (ALS), highlight the potential of this combination to enhance neuroprotective pathways.

Research has shown that certain class I HDAC inhibitors, such as SAHA (Vorinostat), can act as HSP co-inducers in response to proteotoxic stress, a mechanism comparable to that of arimoclomol. When combined, the two agents can potentiate the induction of HSP70. A study utilizing a mouse model of TDP-43 proteinopathy, a key feature of ALS, found that while the HDAC inhibitor SAHA alone could delay the onset of pathology, its combination with arimoclomol sustained the mitigation of neurodegeneration. This combination resulted in a synergistic effect, particularly in the periphery.

Key findings from preclinical combination studies include:

Enhanced HSP70 Expression : The combination of arimoclomol and an HDAC inhibitor was shown to enhance stress-induced Hsp70 expression more effectively than either agent alone. In the TDP-43 mouse model, the SAHA and arimoclomol combination increased HSP70 levels in the spinal cord.

Stronger Neuroprotective Effect : The combined treatment demonstrated a more robust neuroprotective effect compared to SAHA monotherapy.

Improved Biomarkers : In the TDP-43 mouse model, the combination of SAHA and arimoclomol led to a more pronounced reduction in plasma neurofilament light chain (NfL), a biomarker of neurodegeneration. It also more effectively reduced the expression of the acetylcholine (B1216132) receptor (AChR) γ-subunit in muscle, which is an indicator of reduced muscle denervation.

These findings suggest that the dual approach of inhibiting lysine deacetylation and amplifying the heat shock response has a synergistic therapeutic potential for neurodegenerative diseases characterized by protein misfolding.

Combination AgentPreclinical ModelObserved Synergistic/Additive EffectsReference
MiglustatNPC1 knockout mice (supported by clinical observations)Mechanism supported by preclinical data showing CNS target engagement and heat shock response activation. Clinical data showed the greatest effect in patients receiving both agents. biorxiv.org
SAHA (Vorinostat) (HDAC Inhibitor)TDP-43 proteinopathy mouse model (ALS)Sustained mitigation of neurodegeneration; Increased HSP70 levels in the spinal cord; More pronounced reduction of plasma NfL and markers of muscle denervation.
Class I HDAC InhibitorsPrimary culture models of familial ALSEnhanced co-induction of Hsp70 in multiple stress scenarios.

Emerging Research Areas and Future Academic Directions

Exploration of Novel Preclinical Applications Beyond Current Research Focus

While the therapeutic potential of arimoclomol (B1213184) has been extensively studied in neurodegenerative and lysosomal storage diseases, its fundamental mechanism of action—amplifying the heat shock response to mitigate cellular stress and protein misfolding—suggests its utility in a broader spectrum of pathologies. alzdiscovery.orgpatsnap.com Preclinical evidence has already hinted at benefits in various diseases characterized by aberrant protein aggregation. alzdiscovery.org

Future research is anticipated to delve into the following areas:

Other Proteinopathies: Beyond NPC and amyotrophic lateral sclerosis (ALS), preclinical investigations in models of other neurodegenerative diseases like Parkinson's disease, Huntington's disease, and different forms of tauopathies are warranted. A 2024 study in a C. elegans model of tau toxicity, for instance, demonstrated that arimoclomol treatment significantly improved motility and extended lifespan, supporting further exploration in this area.

Gaucher Disease: Arimoclomol is also in clinical development for Gaucher disease, another lysosomal storage disorder, indicating a broader potential within this class of diseases. biospace.com

Inclusion Body Myositis (IBM): Although a clinical trial for IBM, a progressive muscle-wasting disease, did not show efficacy, the preclinical rationale was based on reducing key pathological markers. alzdiscovery.orgpatsnap.com Further investigation into the disconnect between the preclinical models and clinical outcomes could provide valuable insights.

Aging and Longevity: Theoretically, modulating the heat shock response could play a role in the aging process, which involves an accumulation of cellular damage. alzdiscovery.org Exploring the potential of arimoclomol to mitigate age-related cellular stress is a novel and largely unexplored research direction. alzdiscovery.org

Disease AreaPreclinical Model/Study TypeKey Findings/RationaleStatus/Potential
Tauopathies (e.g., Alzheimer's Disease)C. elegans model of tau toxicityImproved motility and extended lifespan.Early preclinical, suggests potential benefit.
ALS (SOD1 mutation)SOD(G93A) mouse modelDelayed disease progression and extended lifespan in mice. nih.govClinical trials have not shown efficacy. alzdiscovery.org
VCP-related ProteinopathyVCP-mutant mouse model and patient-derived fibroblastsImproved grip strength in mice; enhanced cell proliferation and viability in fibroblasts. mdpi.comPreclinical, suggests therapeutic potential.
Inclusion Body MyositisIn-vitro models and mutant valosin-containing protein miceReduced pathological markers and improved muscle function in mice.Clinical trial did not show efficacy. alzdiscovery.org
Gaucher Disease-Mechanism targets protein misfolding and lysosomal dysfunction. biospace.comIn clinical development. biospace.com
AgingTheoreticalPotential to mitigate accumulation of cellular damage associated with aging. alzdiscovery.orgLargely unexplored. alzdiscovery.org

Unanswered Questions and Research Gaps in the Mechanistic Understanding of Racemic Arimoclomol Maleate (B1232345)

Despite the established role of arimoclomol as a co-inducer of the heat shock response, a complete picture of its mechanism of action remains elusive. nih.govguidetopharmacology.org Several key questions and research gaps need to be addressed to fully understand its therapeutic effects and limitations.

One of the primary gaps is the precise molecular target and the initial cellular interactions of arimoclomol. While it is known to prolong the activation of Heat Shock Factor 1 (HSF1), the master regulator of stress-inducible heat shock proteins (HSPs) like Hsp70, the direct binding partner and the exact mechanism of this potentiation are not fully characterized. alzdiscovery.orgguidetopharmacology.org

Furthermore, recent studies have revealed that arimoclomol's effects on lysosomal function are mediated through the activation and nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). nih.govguidetopharmacology.org This leads to the upregulation of Coordinated Lysosomal Expression and Regulation (CLEAR) genes, which helps to clear lipid accumulation in diseases like NPC. nih.govzevra.com However, the upstream signaling events that connect arimoclomol to TFEB/TFE3 activation are not well understood. It is unclear if this is a direct effect or a downstream consequence of the amplified heat shock response.

A significant unanswered question is the reason for the discrepancy between promising preclinical results and the lack of efficacy in some clinical trials, such as those for ALS and inclusion body myositis. alzdiscovery.orgneurologylive.com This suggests that the current preclinical models may not fully recapitulate the complexity of these human diseases or that the drug's mechanism may not be sufficient to overcome the pathology in these specific contexts.

Key research questions that remain include:

What are the direct molecular binding partners of arimoclomol?

How does arimoclomol specifically prolong the activation of HSF1?

What is the precise signaling cascade that leads to the activation of TFEB and TFE3 by arimoclomol?

Why does the potent induction of HSPs by arimoclomol not translate to clinical benefit in all proteinopathies?

Does arimoclomol have differential effects on various cell types within the central nervous system and other tissues?

Development of Advanced Preclinical Models for Enhanced Predictive Value

The translational failures of arimoclomol in some clinical trials highlight the limitations of existing preclinical models. researchgate.net For instance, while the SOD1 mouse model of ALS showed therapeutic benefits with arimoclomol, these findings did not translate to human patients. nih.govneurologylive.com This underscores the urgent need for the development and utilization of more sophisticated and predictive preclinical models.

Future research should focus on:

Patient-Derived Cellular Models: The use of patient-derived fibroblasts has shown promise as a suitable in vitro model to study the pathophysiology of VCP-related proteinopathy and the effects of arimoclomol. mdpi.com Expanding the use of induced pluripotent stem cell (iPSC)-derived neurons, astrocytes, and other relevant cell types from patients with different genetic mutations could provide a more personalized and potentially more predictive platform for efficacy testing.

Humanized Mouse Models: The development of humanized mouse models, where mouse genes are replaced with their human counterparts, could offer a more accurate in vivo system for studying drug efficacy and toxicity. biocytogen.com For diseases with a strong genetic component, such as certain forms of ALS or lysosomal storage disorders, these models could better replicate the human disease pathology and drug response.

Organoid Models: Three-dimensional organoid models, particularly brain organoids, are emerging as powerful tools to study neurodegenerative diseases. These models can replicate some of the complex cell-cell interactions and developmental aspects of the human brain, offering a more advanced platform to test the effects of arimoclomol on protein aggregation and neuronal function.

Refined Animal Models: Creating animal models that more closely mimic the sporadic forms of neurodegenerative diseases, which constitute the majority of human cases, is crucial. This may involve incorporating environmental factors or age-related changes into the model design.

Model TypeDescriptionAdvantages for Arimoclomol ResearchLimitations
Patient-Derived FibroblastsSkin cells cultured from patients with a specific disease.Reflects the patient's genetic background; suitable for studying cellular mechanisms and initial drug screening. mdpi.comDo not replicate the complex tissue architecture or neuronal environment.
iPSC-Derived NeuronsNeurons generated from patient-derived induced pluripotent stem cells.Provides a human neuronal model with the patient's specific mutations; allows for the study of disease-specific neuronal pathology.Can be costly and time-consuming to generate; may not fully recapitulate the aged phenotype of late-onset diseases.
Humanized Mouse ModelsMice with a human gene or immune system component. biocytogen.comnih.govAllows for in vivo testing of drugs targeting human proteins in a more physiologically relevant context. biocytogen.comComplex to generate; the humanization may not be complete, and mouse physiology still differs from human. nih.gov
Brain Organoids3D self-organizing structures derived from stem cells that mimic aspects of the brain.Can model some aspects of human brain development and disease, including cell-cell interactions.Lack of a vascular system and non-neuronal cells can limit their complexity and relevance to the in vivo brain.

Integration of Computational and Systems Biology Approaches in Racemic Arimoclomol Maleate Research

The complexity of the cellular stress response and the multifaceted nature of diseases involving protein misfolding necessitate a more integrated and holistic research approach. Computational and systems biology offer powerful tools to unravel the complex mechanisms of action of drugs like arimoclomol and to improve the prediction of their clinical efficacy. nih.gov

Future academic directions in this area should include:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating PK/PD modeling can help to better understand the relationship between drug concentration and the pharmacological response. iajpr.comresearchgate.net This can aid in optimizing dosing regimens and predicting the therapeutic window. For arimoclomol, such models could help to correlate the levels of Hsp70 induction with clinical outcomes.

Systems-Level Analysis of Drug Targets: A systems biology approach can be used to analyze the broader network effects of arimoclomol. nih.gov By examining changes in the proteome, transcriptome, and metabolome of cells treated with arimoclomol, researchers can identify novel pathways and off-target effects that may contribute to its therapeutic or adverse effects. This could also help to identify biomarkers for treatment response.

In Silico Drug Design and Screening: Computational methods can be employed to design more potent or specific analogues of arimoclomol. By understanding the structure-activity relationship, it may be possible to develop second-generation compounds with improved efficacy or a better safety profile. In silico screening of compound libraries could also identify other molecules that synergize with arimoclomol.

Predictive Modeling of Clinical Outcomes: By integrating data from preclinical models, clinical trials, and patient registries, machine learning and other computational approaches could be used to build models that predict which patient populations are most likely to respond to arimoclomol treatment. This could lead to more personalized therapeutic strategies and more efficient clinical trial design.

The integration of these computational and systems biology approaches will be crucial for overcoming the current challenges in arimoclomol research and for unlocking its full therapeutic potential across a range of diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.